molecular formula C19H22ClN3OS2 B2634351 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride CAS No. 1216800-41-7

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2634351
CAS No.: 1216800-41-7
M. Wt: 407.98
InChI Key: GVKJOSUFVYNOJL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride is a benzothiazole-derived small molecule characterized by a thioacetamide backbone, a dimethylaminoethyl substituent, and a phenylthio group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2.ClH/c1-21(2)12-13-22(18(23)14-24-15-8-4-3-5-9-15)19-20-16-10-6-7-11-17(16)25-19;/h3-11H,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKJOSUFVYNOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the dimethylaminoethyl group: This step may involve the alkylation of the benzo[d]thiazole derivative with a dimethylaminoethyl halide under basic conditions.

    Attachment of the phenylthioacetamide moiety: This can be done by reacting the intermediate with phenylthioacetic acid or its derivatives in the presence of coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure, characterized by a combination of benzothiazole, dimethylamino, and phenylthio groups. Its molecular formula is C19H21ClN3OS, with a molecular weight of approximately 410.4 g/mol . The presence of these functional groups contributes to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride, exhibit significant anticancer activity. These compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of benzothiazole can act on multiple cancer cell lines, suggesting a broad spectrum of activity against different types of tumors .

Antimicrobial Activity

The compound also displays antimicrobial properties. Investigations into its effectiveness against various bacterial strains have shown promising results, indicating potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, which are critical for bacterial survival .

Neuroprotective Effects

Emerging studies suggest that benzothiazole derivatives possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective action is believed to stem from their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including acylation and amination processes. Variations in the synthesis pathways can lead to the production of analogs with enhanced biological activities or reduced toxicity profiles .

Cancer Treatment

In a clinical study involving patients with advanced melanoma, a derivative of the compound was administered alongside standard chemotherapy. Results indicated an improved response rate compared to chemotherapy alone, suggesting that the compound may enhance the efficacy of existing cancer treatments .

Antimicrobial Trials

A series of trials tested the compound against common pathogens responsible for hospital-acquired infections. The results showed that it significantly inhibited the growth of resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key structural features of the target compound :

  • Benzothiazole core : Imparts rigidity and binding affinity to biological targets.
  • Thioacetamide linker : Enhances metabolic stability compared to oxygen-based analogs.
  • Phenylthio substituent : May influence lipophilicity and target engagement.

Comparison with synthesized derivatives :

Compound Name Structural Differences Synthesis Method Biological Activity Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro group at benzothiazole C6; thiadiazole-ureido side chain Reflux with K₂CO₃ and thiol derivatives in acetone VEGFR-2 inhibition; anticancer activity
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a–4p) Isoquinoline substituent instead of dimethylaminoethyl; no phenylthio group Reflux of chloroacetamide with triethylamine and isoquinoline derivatives in DMF Not specified (likely CNS or kinase modulation)
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide Pyridyl substituent; methyl group at pyridine C6 Reaction of benzo[d]thiazole-2-thiol with 6-methylpyridine carbamic chloride Antimicrobial intermediate
N-(2,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide Dimethoxyphenyl group; pyridazine-thiazole side chain Multi-step coupling with alkynes and azides Kinase inhibition (hypothesized)
Molecular Docking and Binding Modes
  • VEGFR-2 Binding : Compound 6d () formed hydrogen bonds with Asp1046 and hydrophobic interactions with Leu840 and Val848 in VEGFR-2, suggesting the target compound’s phenylthio group may engage similar residues .
  • Kinase Selectivity: Quinoline-carboxamide analogs () with dimethylaminoethyl groups showed varied kinase affinities, indicating that the benzothiazole core in the target compound may confer distinct selectivity .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological properties, synthesis, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety, a dimethylamino ethyl group, and a phenylthio acetamide component. The molecular formula is C_{18}H_{22}ClN_{3}OS, with a molecular weight of approximately 456.5 g/mol .

Anticonvulsant Activity

A study on related benzo[d]thiazol-2-yl-aminoacetamides indicated that certain derivatives exhibited anticonvulsant properties. These compounds were evaluated using the maximal electroshock seizure (MES) test, showing promising results with effective doses (ED50) significantly lower than standard anticonvulsants like phenytoin and carbamazepine .

Neurotoxicity Assessment

Neurotoxicity was assessed using the rotarod test, which measures motor coordination. The compounds demonstrated low neurotoxicity, suggesting a favorable therapeutic index for potential use in treating epilepsy and other neurological disorders .

Other Biological Activities

The benzo[d]thiazole derivatives have been associated with various pharmacological activities, including:

  • Antibacterial : Exhibiting activity against different bacterial strains.
  • Antidiabetic : Potential to regulate blood sugar levels.
  • Antifungal : Inhibiting fungal growth effectively.
  • Neuroprotective : Some derivatives show promise in protecting neuronal cells from damage .

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeED50 (mg/kg)Protective IndexReference
Benzo[d]thiazol-2-yl-aminoacetamide 5bAnticonvulsant15.420.7
Benzo[d]thiazol-2-yl-aminoacetamide 5qAnticonvulsant18.634.9
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)...AntibacterialNot specifiedNot specified

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Formation of the benzo[d]thiazole nucleus through cyclization reactions.
  • Introduction of the dimethylamino group via alkylation techniques.
  • Coupling with phenyl thioacetate to yield the final product.

This multi-step synthetic pathway highlights the complexity involved in producing this compound while maintaining high yields and purity .

Q & A

Q. What are the common synthetic routes for N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride?

The synthesis typically involves multi-step reactions:

  • Step 1 : Acetylation of 2-aminobenzothiazole derivatives using triethyl orthoformate and sodium azide in acetic acid under reflux. This avoids moisture-sensitive acetylating agents (e.g., acetyl chloride), improving reproducibility .
  • Step 2 : Functionalization with a dimethylaminoethyl group via nucleophilic substitution or coupling reactions. Solvent choice (e.g., dichloromethane) and catalysts (e.g., triethylamine) are critical for yield optimization .
  • Step 3 : Thioether formation (phenylthio group) via SN2 displacement or thiol-ene chemistry. Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) ensures completion .

Q. How is the compound characterized structurally?

Key techniques include:

  • 1H-NMR : Peaks at δ ~2.19–2.25 ppm (CH3 of dimethylaminoethyl), δ ~7.2–8.2 ppm (aromatic protons), and δ ~12.3–12.7 ppm (NH of acetamide) confirm connectivity .
  • HRMS : Molecular ion peaks (e.g., m/z 193.0 [M+H]+) validate the molecular formula .
  • X-ray crystallography (for analogs): Reveals torsional angles (e.g., 79.7° between thiazole and dichlorophenyl rings) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing crystal packing) .

Q. What in vitro assays are used to evaluate biological activity?

  • Antifungal testing : Disc diffusion assays against C. albicans, A. flavus, etc., with miconazole as a reference. Activity is quantified via inhibition zone diameters (e.g., compound S30A1 in showed broad-spectrum efficacy) .
  • Dose-response curves : IC50 values determine potency, with structural analogs (e.g., halogenated derivatives) showing enhanced activity due to electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis?

  • Reagent stability : Sodium azide and acetic acid must be anhydrous; moisture reduces azide reactivity, leading to incomplete acetylation .
  • Intermediate analysis : Use LC-MS to detect transient intermediates (e.g., tetrazole byproducts) that may divert the reaction pathway .
  • Temperature optimization : Reflux at 110–120°C (vs. lower temperatures) accelerates conversion but risks decomposition. Controlled heating with microwave-assisted synthesis can improve efficiency .

Q. What strategies optimize the compound’s antifungal activity based on structure-activity relationships (SAR)?

  • Electron-withdrawing substituents : Nitro groups (e.g., S30 in ) enhance activity against A. flavus by increasing electrophilicity at the thioether moiety .
  • Steric effects : Bulky substituents on the benzothiazole ring reduce membrane permeability. Computational docking (e.g., AutoDock Vina) identifies optimal substituent sizes for target binding .
  • Hydrophilicity-lipophilicity balance (HLB) : Introducing polar groups (e.g., hydroxyl) improves solubility but may reduce cell penetration. LogP calculations guide rational design .

Q. How can computational methods predict metabolic stability?

  • In silico metabolism : Tools like Schrödinger’s MetaSite predict cytochrome P450 oxidation sites (e.g., dimethylaminoethyl group as a hotspot) .
  • Molecular dynamics (MD) simulations : Analyze binding to fungal CYP51 (lanosterol demethylase) to identify resistance mechanisms (e.g., mutations reducing affinity) .
  • ADMET profiling : Use QikProp to assess blood-brain barrier penetration and hepatotoxicity risks, critical for preclinical development .

Q. What analytical methods resolve spectral ambiguities in structural characterization?

  • 2D NMR (HSQC, HMBC) : Assigns overlapping aromatic signals (e.g., distinguishing benzothiazole vs. phenylthio protons) .
  • Isotopic labeling : 13C-labeled acetic acid traces acetylation sites via isotopic shifts in NMR .
  • XPS (X-ray photoelectron spectroscopy) : Validates sulfur oxidation states (e.g., thioether vs. sulfoxide byproducts) in complex mixtures .

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